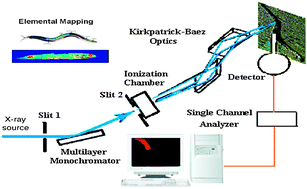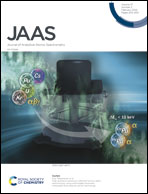Mapping technique for biodistribution of elements in a model organism, Caenorhabditis elegans, after exposure to copper nanoparticles with microbeam synchrotron radiation X-ray fluorescence†
Journal of Analytical Atomic Spectrometry Pub Date: 2008-06-25 DOI: 10.1039/B802338G
Abstract
To investigate the toxicological effects of nanomaterials, experimental studies on the absorption and accumulation in organisms are of broad interest. In the present study, Caenorhabditis elegans (C. elegans) was used as a “model” organism to investigate the bioaccumulation and toxicological effects of engineered copper


Recommended Literature
- [1] In situ observations of adsorbed microgel particles†
- [2] Unexpected formation of β-(phenylseleno)alkyl nitrates by the reaction of alkenes with the diselenide–nitrogen dioxide couple
- [3] In situ chemical mapping of a lithium-ion battery using full-field hard X-ray spectroscopic imaging†
- [4] Magnetic behaviour of bimetallic layered phases M′0.2Mn0.8PS3·0.25 H2O (M′ = ZnII, CuII, NiII, CoII)†
- [5] Ampholytic interface induced in situ growth of CsPbBr3 for highly efficient perovskite light-emitting diodes†
- [6] ZIF-9(iii) nanosheets synthesized in ionic liquid/ethanol mixture for efficient photocatalytic hydrogen production†
- [7] Electrochemical properties of [FeIII(L)2Cl2][PF6] and [Fe2III,IIIO(L)4Cl2][PF6]2 [L=2,2′-bipyridine (bpy) and 4,4′-dimethyl-2,2′-bipyridine (dmbpy)]. Crystal structures of the dmbpy derivatives
- [8] Structural insights into the effect of cholinium-based ionic liquids on the critical micellization temperature of aqueous triblock copolymers†
- [9] Recent developments in the selective dispersion of single-walled carbon nanotubes using conjugated polymers
- [10] Recent advances in upconversion nanoparticle-based nanocomposites for gas therapy










